molecular formula C32H55NO25 B1674313 Lacto-N-fucopentaose-2 CAS No. 21973-23-9

Lacto-N-fucopentaose-2

Cat. No. B1674313
CAS RN: 21973-23-9
M. Wt: 853.8 g/mol
InChI Key: FKADDOYBRRMBPP-UOPSVCGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LNFP II is a human milk oligosaccharide . It is a sialyl-Lewis, hapten of human Lewis blood group determinant . LNFP II is a fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide . It can be associated with some gastrointestinal tumors .


Synthesis Analysis

LNFP II is produced by microbial synthesis through metabolic engineering strategies . This approach is effective for large-scale production of LNFP I. .


Molecular Structure Analysis

The molecular formula of LNFP II is C32H55NO25 . The average mass is 853.771 Da and the monoisotopic mass is 853.306335 Da .


Physical And Chemical Properties Analysis

LNFP II is a solid substance at room temperature . It is stable under normal conditions .

Scientific Research Applications

Isolation and Characterization

Lacto-N-fucopentaose III, a pentasaccharide, was isolated from human milk and characterized, contributing to the understanding of the complex sugar compositions in human milk (Kobata & Ginsburg, 1969).

Impact on Embryo Development

A study found that a multivalent lacto-N-fucopentaose (LNFP) III-lysyllysine conjugate decompacted preimplantation mouse embryos, highlighting a potential role in early embryonic development and the importance of oligosaccharide structure in biological processes (Fenderson, Zehavi, & Hakomori, 1984).

Enzymatic Properties and Blood Groups

Research on N-acetyl-D-galactosaminyltransferases in blood groups A1 and A2 showed differences in their interaction with lacto-N-fucopentaose, offering insights into the biochemical basis of blood group specificity (Schachter et al., 1973).

Precipitating Antigens in Blood Groups

Lacto-N-fucopentaose II conjugates have been used to define the specificity of human anti-I cold agglutinin, demonstrating their application in understanding and potentially manipulating immune responses (Zopf & Ginsburg, 1975).

Microbial Biotransformation

Fucosylated lacto-N-tetraose was produced through microbial conversion, a process important for synthesizing complex oligosaccharides like lacto-N-fucopentaose, which has implications in industrial biotechnology and synthetic biology (Baumgärtner et al., 2015).

Antibody Production in Cancer Research

Monoclonal antibodies specific to the lacto-N-fucopentaose III sequence were obtained from mice immunized with human tumors, suggesting their potential role in cancer immunotherapy or diagnosis (Brockhaus et al., 1982).

Enzyme Specificity Studies

Research on alpha-L-Fucosidasefrom Streptomyces sp. 142 revealed enzyme specificity for lacto-N-biosidic linkages in oligosaccharides, including lacto-N-fucopentaose. This study provides insights into the enzymatic breakdown of complex sugars (Sano, Hayakawa, & Kato, 1992).

Affinity Chromatography in Enzyme Purification

An affinity chromatographic method was developed using a derivative of lacto-N-fucopentaose II for purifying α-l-fucosidase I, highlighting the application of lacto-N-fucopentaose in biochemical research and enzyme purification (Yoshima, Takasaki, & Kobata, 1979).

Human Milk Metabolome and Oligosaccharide Profiles

A study of human milk metabolome, including lacto-N-fucopentaose III, provided insights into the variability in milk oligosaccharides and their potential roles in infant and gut microbial development (Smilowitz et al., 2013).

Synthesis and Application in Prebiotics

A novel α1-2-fucosyltransferase was used for the synthesis of lacto-N-fucopentaose I, suggesting its potential as a prebiotic and highlighting the importance of enzymatic synthesis in producing complex oligosaccharides for nutritional and therapeutic purposes (Zhao et al., 2016).

Geographical Variation in Breast Milk

The study of breast milk across different geographical locations revealed significant differences in the levels of lacto-N-fucopentaose III, indicating the influence of genetics, diet, and environment on milk composition (Gómez-Gallego et al., 2018).

Immunomodulatory Potential

Lacto-N-fucopentaose III was synthesized with an activated linker for potential use in immunomodulation, demonstrating its application in the development of new therapeutic approaches (Zhang, Zou, & Lowary, 2013).

Safety And Hazards

LNFP II should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

LNFP II has been recognized as a novel food pursuant to Regulation (EU) 2015/2283 . The NF is intended to be used in a variety of foods, including infant formula (IF) and follow-on formula, foods for infants and toddlers, foods for special medical purposes and food supplements (FS). The target population is the general population . The anticipated daily intake of LNFP-I from use in IF is similar to the estimated natural mean highest daily intake in breastfed infants . The use of the NF in FS is not intended if other foods with added NF components or human milk (for infants and young children) are consumed on the same day .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKADDOYBRRMBPP-QKPOUJQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501044991
Record name Lacto-N-fucopentaose II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

853.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lacto-N-fucopentaose-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lacto-N-fucopentaose-2

CAS RN

21973-23-9
Record name Lacto-N-fucopentaose II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21973-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lacto-N-fucopentaose II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lacto-N-fucopentaose II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501044991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lacto-N-fucopentaose-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006577
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.